1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone
Overview
Description
“1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone” is a chemical compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s found in many biologically active natural and synthetic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods such as cyclization, coupling reactions, and transition metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzofuran ring attached to a bromoethanone group. The benzofuran ring is a fused ring structure that includes a benzene ring and a furan ring .Scientific Research Applications
Synthesis and Characterization
- Novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with a halogen or nitro group were synthesized, starting from corresponding 2-(2-formylphenoxy)alkanoic acids. This study highlights the potential for diverse compound synthesis using 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone derivatives (Kwiecień & Szychowska, 2006).
- A methacrylate polymer bearing a chalcone side group was synthesized using 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, showcasing the compound's utility in polymer synthesis (Çelik & Coskun, 2018).
Biocatalysis and Green Chemistry
- Lactobacillus paracasei was used as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl) ethanone to (S)-1-(benzofuran-2-yl) ethanol, demonstrating a green method for producing chiral intermediaries in drug production (Şahin, 2019).
Optoelectronic and Thermal Properties
- The thermal and dielectric properties of a methacrylate polymer derived from 1-(1-benzofuran-2-yl) ethanone were studied, indicating potential applications in materials science (Çelik & Coskun, 2018).
- A novel methacrylate monomer containing benzofuran side group, synthesized from 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone, was polymerized and analyzed for its thermal degradation kinetics (Koca, Kurt, Kırılmış, & Aydogdu, 2012).
Enantioselective Synthesis
- Baker's yeast was used for the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, highlighting the compound's role in producing optically active carbinols (Paizs et al., 2003).
Medicinal Chemistry
- A new benzofuran derivative from Petasites hybridus roots was studied for its inhibitory activity on breast cancer cells, exemplifying the potential medicinal applications of benzofuran derivatives (Khaleghi et al., 2011).
Material Science
- Synthesis of novel poly(2‐(5‐bromo benzofuran‐2‐yl)‐2‐oxoethyl methacrylate) and its characterization, including thermal degradation kinetics, indicates its potential application in material science (Koca, Kurt, Kırılmış, & Aydogdu, 2012).
properties
IUPAC Name |
1-(1-benzofuran-3-yl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFTONHSRLBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380202 | |
Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzofuran-3-yl)-2-bromoethanone | |
CAS RN |
187657-92-7 | |
Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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